![molecular formula C24H18FN5O3S B3405218 N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide CAS No. 1296330-74-9](/img/structure/B3405218.png)
N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Overview
Description
N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a methylphenyl group, an oxadiazole ring, and a thienopyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the oxadiazole ring and subsequent functionalization with the fluorophenyl and methylphenyl groups. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C_{22}H_{21}F_{N}_8O and features a complex structure that includes multiple aromatic rings and functional groups. The presence of a fluorophenyl group enhances its lipophilicity, which is crucial for biological activity.
Anticancer Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer properties. Studies have demonstrated that derivatives of this class can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the oxadiazole moiety has shown promise in enhancing the cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound's unique structure may confer antimicrobial activity. Preliminary studies suggest that similar compounds demonstrate efficacy against a range of bacterial and fungal strains. The incorporation of the oxadiazole ring is particularly noted for its role in enhancing antimicrobial potency .
Pesticide Development
The structural attributes of N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide make it a candidate for development as a pesticide. Compounds with similar frameworks have been explored for their ability to disrupt pest metabolism or reproductive cycles, thereby controlling agricultural pests effectively .
Organic Electronics
Due to its electrical properties, this compound could be explored in the field of organic electronics. The fluorinated aromatic groups can enhance charge mobility in organic semiconductors, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
- N-(4-bromophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Uniqueness: The presence of the fluorophenyl group in N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide distinguishes it from its analogs with different halogen substitutions. This fluorine substitution can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it unique among similar compounds.
Biological Activity
Overview of the Compound
N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound notable for its diverse structural features, including a fluorophenyl group and a thienopyrimidine core. This compound has attracted attention in various fields of medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The unique structural components of the compound enhance its ability to modulate these targets, leading to various physiological responses.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, including:
- Telomerase
- Topoisomerase
- Histone Deacetylase (HDAC)
For instance, studies have demonstrated that certain oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties. They exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
The compound's structural elements suggest potential anti-inflammatory and analgesic activities. Similar thienopyrimidine derivatives are known to exhibit these properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators .
Structure-Activity Relationship (SAR)
The structure of this compound can significantly influence its biological activity:
Structural Feature | Effect on Activity |
---|---|
Fluorophenyl Group | Enhances lipophilicity and receptor binding affinity |
Oxadiazole Ring | Contributes to anticancer and antimicrobial activities |
Thienopyrimidine Core | Imparts stability and enhances interaction with biological targets |
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs to N-(4-fluorophenyl)-2-{5-methyl... exhibited IC50 values in the low micromolar range against HeLa cells .
- Antimicrobial Testing : In vitro studies demonstrated that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-13-4-3-5-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-8-6-16(25)7-9-17/h3-10,12H,11H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOAVCJWYJXRHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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